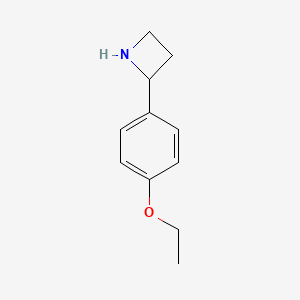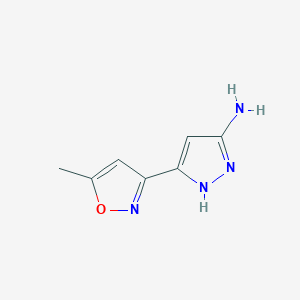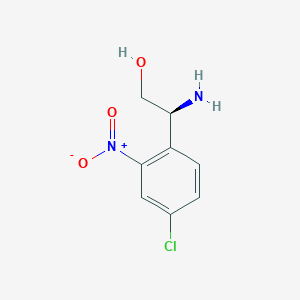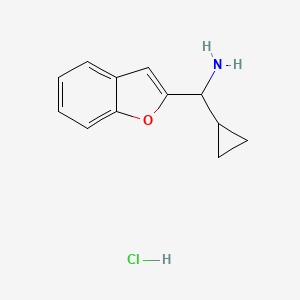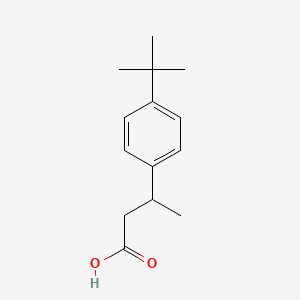
3-(4-Tert-butylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a butanoic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(4-Tert-butylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-tert-butylbenzene with butyryl chloride, followed by hydrolysis of the resulting ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process. The resulting product is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.
Reduction: 3-(4-tert-Butylphenyl)butanol or 3-(4-tert-Butylphenyl)butanal.
Substitution: 4-tert-Butyl-2-nitrophenylbutanoic acid or 4-tert-Butyl-2-bromophenylbutanoic acid.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Tert-butylphenyl)propanoic acid
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
Comparison
3-(4-Tert-butylphenyl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 3-(4-Tert-butylphenyl)propanoic acid has a shorter carbon chain, affecting its reactivity and solubility. 4-tert-Butylphenylboronic acid and 4-tert-Butylphenol lack the carboxylic acid group, resulting in different chemical behaviors and applications.
Propriétés
Numéro CAS |
15954-43-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10(9-13(15)16)11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |
Clé InChI |
QHKVITXUYYFTOY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


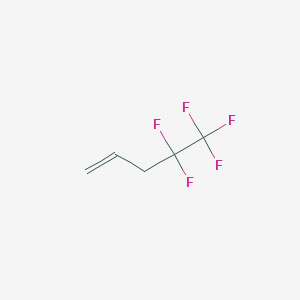
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)


![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)

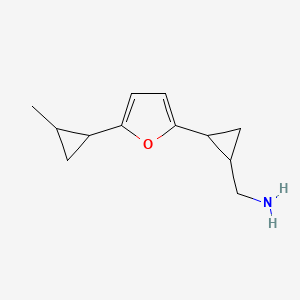

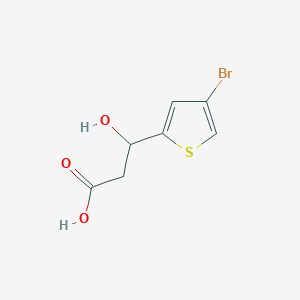
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
